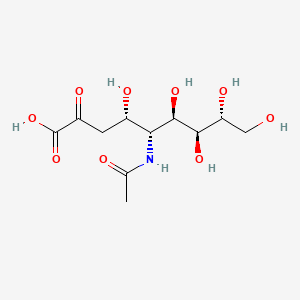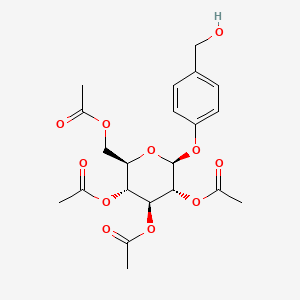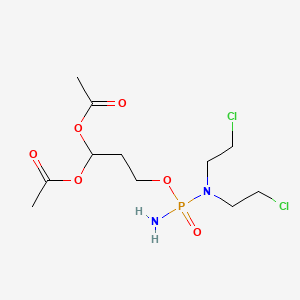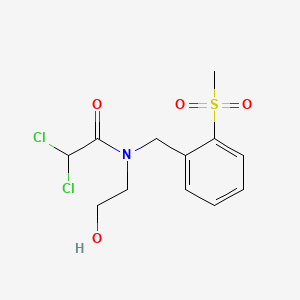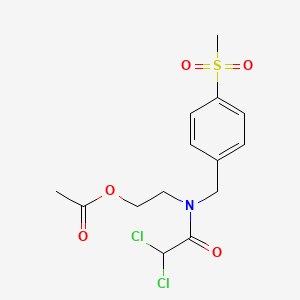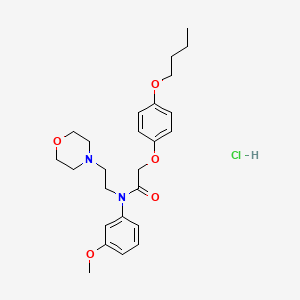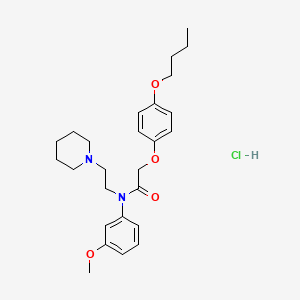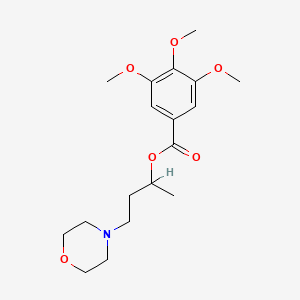
Benzoic acid, 3,4,5-trimethoxy-, 1-methyl-3-morpholinopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AF-398 is a biochemical.
Applications De Recherche Scientifique
Synthesis and Characterization
A study by Rolando et al. (2013) developed water-soluble derivatives of acetylsalicylic acid (ASA) containing a nitric oxide (NO)-releasing nitrooxy group bonded to the benzoyl ring. Among them, 3‐(morpholin‐4‐ylmethyl)‐4‐[3‐(nitrooxy)propoxy]benzoic acid was evaluated for its NO-donor properties, showcasing its application in developing prodrugs with potential clinical applications (Rolando et al., 2013).
Photophysical Properties and Liquid Crystalline Phases
Srivastava et al. (2016) researched on 1,8-naphthalimide derivatives, including 4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzoic acid and its esters, focusing on their aggregation-enhanced emission and photophysical properties. This study highlights the potential of these compounds in optical and material science applications (Srivastava et al., 2016).
Synthesis of Novel Compounds
Das and Kabalka (2008) described the synthesis of (E)-4-((3-Ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl)benzoic acid, emphasizing the methodology and yield of this synthesis. Such research contributes to the development of new organic compounds and their potential applications (Das & Kabalka, 2008).
Catalysis and Polymerization
Mayershofer et al. (2006) investigated the synthesis of benzoic acid derivatives and their use in ruthenium-based metathesis catalysts for cyclopolymerization. This study underscores the role of such compounds in catalytic processes and polymer science (Mayershofer et al., 2006).
Biodegradation and Metabolism
Donnelly and Dagley (1980) investigated the oxidation of 3,4,5-trimethoxybenzoic acid by Pseudomonas putida, highlighting the metabolic pathways and biodegradation processes of such compounds. This research is significant for understanding the environmental and microbial interactions of benzoic acid derivatives (Donnelly & Dagley, 1980).
Supramolecular Chemistry
Percec et al. (1998) explored the synthesis of monodendrons based on benzoic acid derivatives, focusing on their self-assembly into supramolecular structures. This work contributes to the field of supramolecular chemistry and materials science (Percec et al., 1998).
Propriétés
Numéro CAS |
60439-45-4 |
|---|---|
Nom du produit |
Benzoic acid, 3,4,5-trimethoxy-, 1-methyl-3-morpholinopropyl ester |
Formule moléculaire |
C18H27NO6 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
4-morpholin-4-ylbutan-2-yl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C18H27NO6/c1-13(5-6-19-7-9-24-10-8-19)25-18(20)14-11-15(21-2)17(23-4)16(12-14)22-3/h11-13H,5-10H2,1-4H3 |
Clé InChI |
HGLBNWHEUMEGLM-UHFFFAOYSA-N |
SMILES |
CC(CCN1CCOCC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canonique |
CC(CCN1CCOCC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AF-398; AF 398; AF398; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




